N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a benzofuran moiety, which is known for its wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the oxidative cyclization of ortho-alkynylphenols.
Alkylation: The benzofuran derivative is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.
Amidation: The final step involves the reaction of the alkylated benzofuran derivative with 2,4-difluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the amide group.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The difluorobenzamide group may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide is unique due to the presence of both the benzofuran and difluorobenzamide moieties, which confer distinct biological and chemical properties. This combination may result in enhanced biological activity and selectivity compared to similar compounds.
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzofuran moiety , which is known for its diverse biological activities. The presence of the propan-2-yl group and the difluorobenzamide structure enhances its pharmacological properties. The combination of these elements positions it as a candidate for various therapeutic applications.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Receptor Modulation : The benzofuran structure may facilitate binding to various receptors, potentially modulating their activity.
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, leading to downstream biological effects such as apoptosis in cancer cells or modulation of inflammatory pathways.
Anticancer Properties
Research indicates that compounds with a similar benzofuran structure exhibit anticancer activity . For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further investigation.
Neuroprotective Effects
Compounds derived from benzofuran are also reported to possess neuroprotective properties . They have been studied in models of neurodegenerative diseases and neuropathic pain, showing efficacy in reducing pain responses without significant side effects on locomotor behavior. This aligns with findings from related compounds that act as selective cannabinoid receptor 2 (CB2) agonists, which are known to alleviate neuropathic pain through anti-inflammatory mechanisms.
Case Studies and Research Findings
Several studies have explored related compounds that share structural similarities with this compound:
- Neuropathic Pain Models : A study demonstrated that benzofuran derivatives effectively reversed neuropathic pain in rat models without affecting motor function. This suggests a favorable therapeutic profile for pain management .
- Cancer Cell Lines : Research on similar compounds indicated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Inflammatory Conditions : Investigations into the anti-inflammatory properties of benzofuran derivatives revealed their ability to modulate immune responses by acting on CB2 receptors, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c1-11(8-12-2-5-17-13(9-12)6-7-23-17)21-18(22)15-4-3-14(19)10-16(15)20/h2-5,9-11H,6-8H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPIKGMCUGGLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.